Abemaciclib Exhibits Superior Potency for Cyclin D1/CDK4 vs. Palbociclib and Ribociclib
In a direct biochemical comparison of FDA-approved CDK4/6 inhibitors, abemaciclib demonstrated a 5.5-fold greater potency for the Cyclin D1/CDK4 complex than palbociclib, and a 5-fold greater potency than ribociclib [1]. This superior inhibitory activity is a key differentiating factor when selecting a compound for in vitro studies targeting the Cyclin D1/CDK4 axis.
| Evidence Dimension | Biochemical Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Cyclin D1/CDK4 IC50 = 2 nM (abemaciclib) |
| Comparator Or Baseline | Cyclin D1/CDK4 IC50 = 11 nM (palbociclib); Cyclin D1/CDK4 IC50 = 10 nM (ribociclib) |
| Quantified Difference | 5.5-fold lower IC50 vs. palbociclib; 5-fold lower IC50 vs. ribociclib |
| Conditions | Biochemical kinase assay |
Why This Matters
This quantitative difference allows researchers to use lower, potentially more selective, concentrations of abemaciclib to effectively inhibit Cyclin D1/CDK4 activity in vitro.
- [1] Chen, P., Lee, N. V., Hu, W., Xu, M., Ferre, R. A., Lam, H., ... & Buser, C. A. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Cancer Treatment Reviews, 48, 35-41. (Table 1; IC50 data compiled from multiple sources). View Source
